

(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine

chemical structure and properties

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Compound of Interest

Compound Name: (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine

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(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine: A Technical Guide

(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties for drug development, including enhanced metabolic stability and lipophilicity. This guide provides an in-depth overview of its chemical structure, properties, applications, and synthesis.

Chemical Structure and Properties

(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, also known as (S)- α -Methyl-4-(trifluoromethyl)benzylamine, is an organic compound with the molecular formula $C_9H_{10}F_3N$.^[1] The presence of a trifluoromethyl group on the phenyl ring significantly influences its chemical and biological properties.^[2]

Table 1: Physicochemical Properties of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine

| Property | Value | Reference |
|-------------------|---|---------------------|
| CAS Number | 84499-73-0 | [1] |
| Molecular Formula | C ₉ H ₁₀ F ₃ N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
| Appearance | Solid | [3] |
| SMILES | CC(--INVALID-LINK-- c1ccc(cc1)C(F)(F)F) | |
| InChI Key | GUMZDWPMXGQNBG- ZCFIWIBFSA-N | |

Applications in Drug Discovery and Research

The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[\[2\]](#) Consequently, **(S)-1-[4-(trifluoromethyl)phenyl]ethylamine** is a valuable intermediate in the development of new therapeutic agents.

This compound and its analogs are utilized in the synthesis of pharmaceuticals targeting neurological disorders.[\[4\]](#) Its structure is relevant to the development of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications.[\[4\]](#) The trifluoromethyl moiety can help improve a drug candidate's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[\[2\]](#) Research has shown that trifluoromethylated compounds are integral to a number of FDA-approved drugs, including those for cancer and depression.[\[5\]](#)

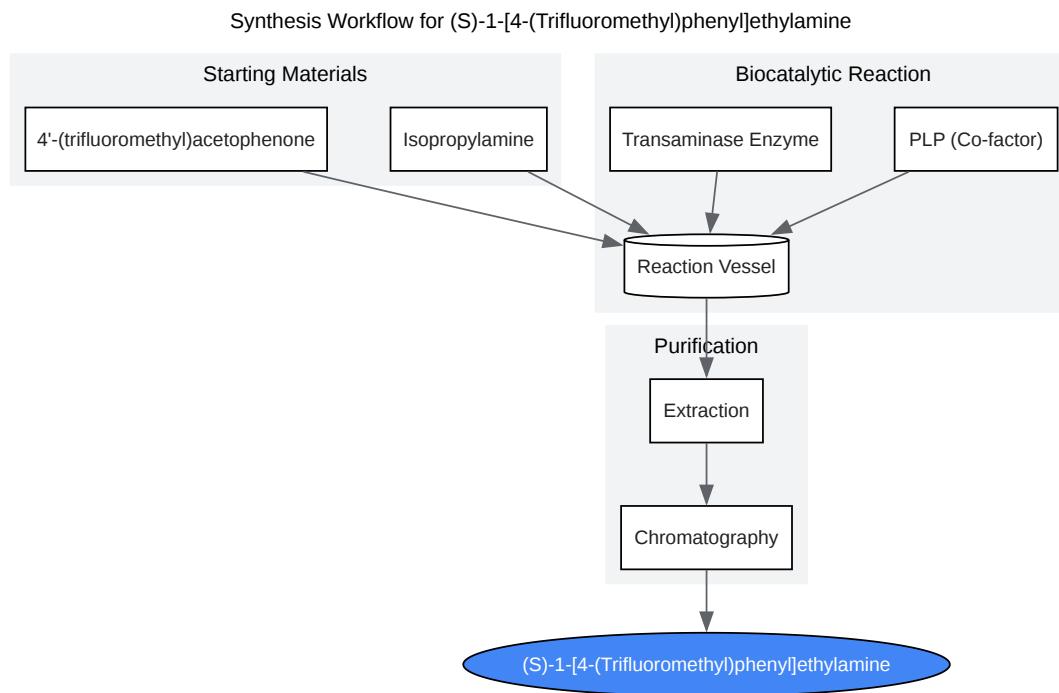
Synthesis and Experimental Protocols

The synthesis of chiral amines like **(S)-1-[4-(trifluoromethyl)phenyl]ethylamine** often involves asymmetric synthesis or resolution of a racemic mixture. A common method for producing chiral amines is through the transamination of a prochiral ketone.

Experimental Protocol: Biocatalytic Asymmetric Transamination

This protocol is a general representation of a biocatalytic method for producing chiral amines.

- Reaction Setup: A reaction vessel is charged with a buffered aqueous solution. The substrate, 4'-(trifluoromethyl)acetophenone, is added.
- Enzyme and Co-factor: A suitable transaminase enzyme and a co-factor such as pyridoxal 5'-phosphate (PLP) are introduced to the mixture.
- Amine Donor: An amine donor, such as isopropylamine, is added in excess.[\[6\]](#)
- Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) and pH with gentle agitation.[\[7\]](#)
- Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the ketone to the amine and the enantiomeric excess of the product.
- Work-up and Purification: Once the reaction is complete, the enzyme is removed by filtration or centrifugation. The product is extracted from the aqueous phase using an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the enantiomerically pure **(S)-1-[4-(trifluoromethyl)phenyl]ethylamine**.



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Caption: Biocatalytic synthesis workflow.

Safety and Handling

(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is associated with several hazards and should be handled with appropriate safety precautions.[8][9]

Table 2: GHS Hazard Information

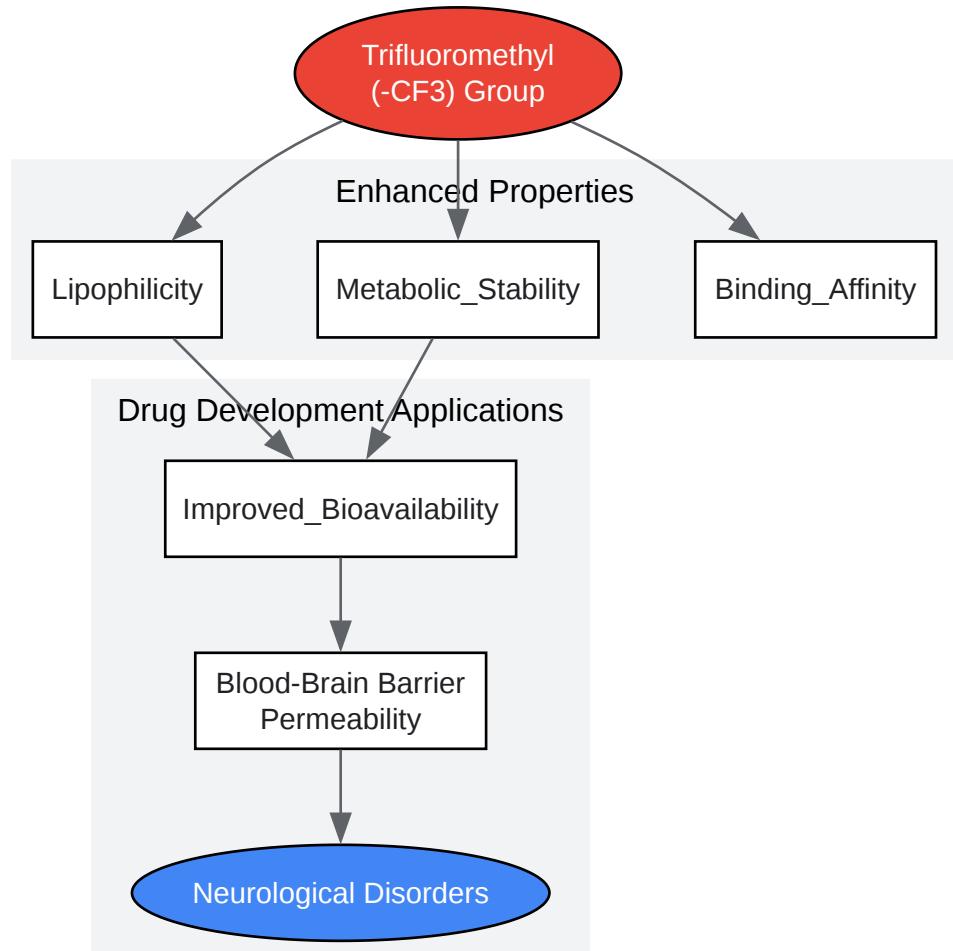
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|--|-----------|-------------|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. [8] H312: Harmful in contact with skin. [8] H332: Harmful if inhaled. [8] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. [8] [9] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. [8] [9] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation. [8] |

Handling Recommendations:

- Use only in a well-ventilated area.[\[8\]](#)[\[10\]](#)
- Wear protective gloves, protective clothing, eye protection, and face protection.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Wash hands thoroughly after handling.[\[8\]](#)[\[9\]](#)
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[8\]](#)
- Store in a cool, dark, and tightly closed container.[\[9\]](#)

Visualizations

Role of Trifluoromethyl Group in Drug Design

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Caption: Influence of the trifluoromethyl group.

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